

LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor

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Compound of Interest

Compound Name: LBM-415

Cat. No.: B1674648

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Introduction

LBM-415, also known as NVP PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.^{[1][2][3][4]} It represents a significant development in the search for new antibiotics with novel mechanisms of action to combat the growing threat of antimicrobial resistance. **LBM-415** has demonstrated potent activity against a range of clinically important Gram-positive and select Gram-negative pathogens, including strains resistant to existing antibiotic classes.^{[5][6][7]} This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **LBM-415**.

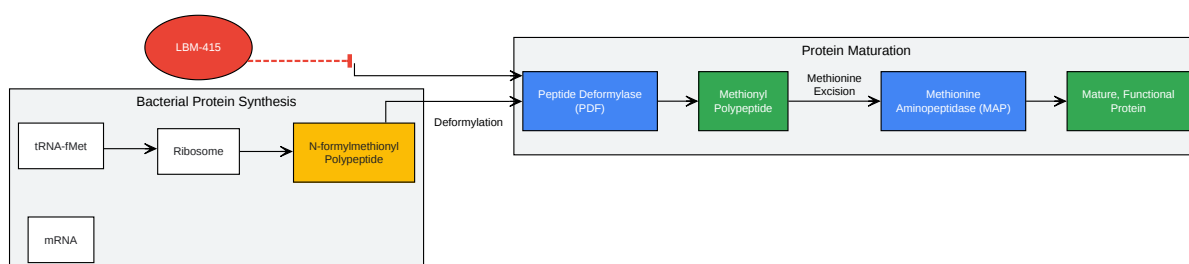
Chemical Structure and Properties

LBM-415 is an N-alkyl urea hydroxamic acid derivative.^{[8][9]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2S)-1-((2R)-2-((Formylhydroxyamino)methyl)hexanoyl)pyrrolidine-2-carboxylic acid N-(5-fluoro-1-oxopyridin-2-yl)amide	[2]
Synonyms	NVP PDF-713	[2]
CAS Number	478913-91-6	[2]
Chemical Formula	C18H25FN4O5	[2]
Molecular Weight	396.41 g/mol	[2]
Hydrogen Bond Acceptors	5	[10]
Hydrogen Bond Donors	2	[10]
Rotatable Bonds	10	[10]
Topological Polar Surface Area	115.44 Å ²	[10]
XLogP	1.39	[10]

Mechanism of Action: Inhibition of Peptide Deformylase

LBM-415 exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[11][12] In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP), leading to the maturation of functional proteins. By inhibiting PDF, **LBM-415** prevents the removal of the N-formyl group, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth.[11] This mechanism is primarily bacteriostatic.[4][7][8]



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Caption: Mechanism of action of **LBM-415**.

In Vitro Antibacterial Activity

LBM-415 has demonstrated potent in vitro activity against a broad range of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below.

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Staphylococcus aureus (Oxacillin-Susceptible)	1	2	[8]
Staphylococcus aureus (Oxacillin-Resistant)	0.5	2	[8]
Streptococcus pneumoniae	-	1	[4]
Streptococcus spp.	-	1	[4]
Enterococcus spp.	-	4	[4]
Moraxella catarrhalis	-	0.5	[4]
Haemophilus influenzae	-	4-8	[4]
Legionella pneumophila	-	0.12	[4]

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of **LBM-415** has been evaluated in various murine infection models, demonstrating its potential for treating bacterial infections.

Infection Model	Pathogen	Administration Route	ED50 (mg/kg)	Comparator and ED50 (mg/kg)	Reference
Systemic Infection	S. pneumoniae (MDRSP)	Subcutaneous	4.8	Telithromycin: 13.2	[1] [3]
Systemic Infection	S. pneumoniae (MDRSP)	Oral	36.6	Penicillin V: >60, Clarithromycin: >60	[1] [3]
Pneumonia	S. pneumoniae (PSSP)	Oral	23.3	Moxifloxacin: 14.3	[1] [3]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in both mice and humans to characterize the absorption, distribution, metabolism, and excretion of **LBM-415**.

Table 3: Pharmacokinetic Parameters of **LBM-415** in Mice

Parameter	Intravenous (5 mg/kg)	Oral (20 mg/kg)	Reference
Cmax (ng/mL)	5,361 (C0)	4,250	[1] [9]
Tmax (min)	-	30	[1] [9]
AUC (ng·h/mL)	2,693	5,702	[1] [9]
Bioavailability (F)	-	53%	[1] [9]
Clearance (CL) (mL/h/kg)	1,851	-	[1] [9]
Volume of Distribution (Vss) (mL/kg)	3,119	-	[1] [9]

Table 4: Pharmacokinetic Parameters of **LBM-415** in Healthy Human Volunteers (1,000 mg single oral dose)

Parameter	Value	Reference
C _{max} (µg/mL)	17.85 ± 5.96 (at 1,000 mg b.i.d.)	[13]
AUC _{0-24h} (µg·h/mL)	36.83 ± 10.36 (at 1,000 mg b.i.d.)	[13]
Half-life (t _{1/2}) (h)	2.18 ± 0.61	[13]

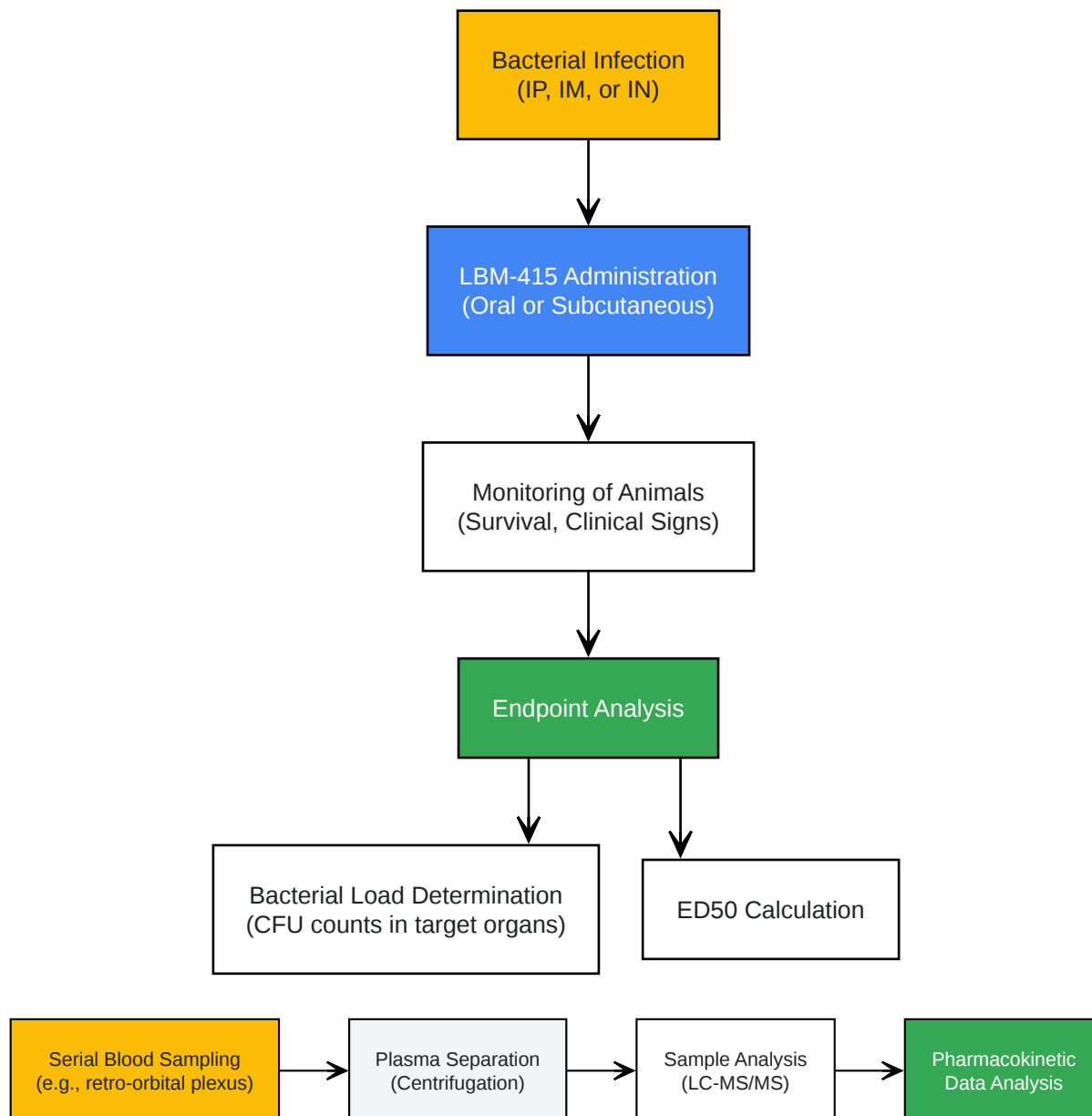
Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of **LBM-415** were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Inoculum Preparation:** Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Drug Dilution:** **LBM-415** is serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
- **Inoculation and Incubation:** Each well containing the diluted drug is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is defined as the lowest concentration of **LBM-415** that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models



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